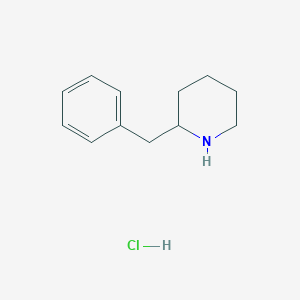

Clorhidrato de 2-bencilpiperidina

Descripción general

Descripción

2-Benzylpiperidine hydrochloride is a compound with the molecular formula C12H18ClN . It is a derivative of 2-Benzylpiperidine, which is a stimulant drug of the piperidine class . The parent compound, 2-Benzylpiperidine, is similar in structure to other drugs such as methylphenidate and desoxypipradrol .

Synthesis Analysis

Piperidines, including 2-Benzylpiperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular weight of 2-Benzylpiperidine hydrochloride is 211.73 g/mol . The InChI code for the compound is InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H . The Canonical SMILES for the compound is C1CCNC(C1)CC2=CC=CC=C2.Cl .

Physical and Chemical Properties Analysis

2-Benzylpiperidine hydrochloride has a molecular weight of 211.73 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass of the compound is 211.1127773 g/mol .

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Los derivados de piperidina, incluido el clorhidrato de 2-bencilpiperidina, se utilizan en el desarrollo de agentes anticancerígenos . Desempeñan un papel importante en la industria farmacéutica y están presentes en más de veinte clases de fármacos .

Terapia para la Enfermedad de Alzheimer

Los derivados de piperidina también se utilizan en medicamentos para la terapia de la enfermedad de Alzheimer . Son uno de los bloques medicinales sintéticos más importantes para la construcción de fármacos .

Antibióticos

Los derivados de piperidina se utilizan en la síntesis de antibióticos . Su síntesis generalizada y su importante papel en la industria farmacéutica los convierten en una estructura común en los compuestos heterocíclicos .

Analgésicos

Los derivados de piperidina se utilizan en el desarrollo de analgésicos . Son comunes en los productos farmacéuticos y representan uno de los bloques medicinales sintéticos más importantes para la construcción de fármacos .

Antipsicóticos

Los derivados de piperidina se utilizan en el desarrollo de antipsicóticos . Son una estructura común en los compuestos heterocíclicos y juegan un papel importante en la industria farmacéutica .

Antioxidantes

Los derivados de piperidina se utilizan en el desarrollo de antioxidantes . Son una de las estructuras más comunes en los compuestos heterocíclicos y juegan un papel importante en la industria farmacéutica .

Direcciones Futuras

Piperidines, including 2-Benzylpiperidine, are significant in the pharmaceutical industry, and there is ongoing research into their synthesis and applications . They are present in more than twenty classes of pharmaceuticals, and their derivatives have been the subject of many scientific papers . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important area of study .

Mecanismo De Acción

Target of Action

2-Benzylpiperidine hydrochloride primarily targets the norepinephrine transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in attention and responding actions in the brain .

Mode of Action

2-Benzylpiperidine hydrochloride boosts norepinephrine levels to around the same extent as d-amphetamine . It has very little effect on dopamine levels, with its binding affinity for the dopamine transporter around 175 times lower than for the noradrenaline transporter . This suggests that the compound primarily interacts with the norepinephrine transporter, leading to increased norepinephrine levels in the synaptic cleft .

Biochemical Pathways

Increased norepinephrine levels can enhance the activity of post-synaptic neurons, potentially affecting various cognitive functions .

Result of Action

As a stimulant drug, 2-Benzylpiperidine hydrochloride likely increases alertness and cognitive function by enhancing norepinephrine activity . Its effects are around one twentieth as potent as other similar drugs such as methylphenidate and desoxypipradrol .

Análisis Bioquímico

Biochemical Properties

2-Benzylpiperidine hydrochloride plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to boost norepinephrine levels to a similar extent as d-amphetamine, although it has minimal effects on dopamine levels. The compound’s binding affinity for the dopamine transporter is approximately 175 times lower than for the noradrenaline transporter . This interaction suggests that 2-Benzylpiperidine hydrochloride primarily influences the noradrenergic system, which is involved in the regulation of attention, arousal, and stress responses.

Cellular Effects

2-Benzylpiperidine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to boost norepinephrine levels impacts the adrenergic receptors on the cell surface, leading to changes in intracellular signaling cascades. These changes can affect gene expression and cellular metabolism, potentially altering cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of 2-Benzylpiperidine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the norepinephrine transporter, inhibiting the reuptake of norepinephrine into presynaptic neurons. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic signaling. Additionally, 2-Benzylpiperidine hydrochloride has a much lower affinity for the dopamine transporter, resulting in minimal effects on dopamine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzylpiperidine hydrochloride change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 2-Benzylpiperidine hydrochloride is relatively stable under standard laboratory conditions, but its effects may diminish over time due to metabolic degradation. Long-term exposure to the compound can lead to adaptive changes in cellular function, potentially resulting in tolerance or desensitization to its effects .

Dosage Effects in Animal Models

The effects of 2-Benzylpiperidine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and increase alertness by boosting norepinephrine levels. At high doses, it may cause toxic or adverse effects, such as increased heart rate, hypertension, and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher doses .

Metabolic Pathways

2-Benzylpiperidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by hepatic enzymes, which convert it into inactive metabolites that are excreted from the body. These metabolic processes can affect the compound’s bioavailability and duration of action, influencing its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 2-Benzylpiperidine hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by the norepinephrine transporter, which facilitates its uptake into adrenergic neurons. Once inside the cell, 2-Benzylpiperidine hydrochloride can accumulate in intracellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 2-Benzylpiperidine hydrochloride affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of adrenergic neurons, where it interacts with the norepinephrine transporter and other biomolecules. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Propiedades

IUPAC Name |

2-benzylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPBYKFOQQDQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589591 | |

| Record name | 2-Benzylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192872-58-5 | |

| Record name | 2-Benzylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

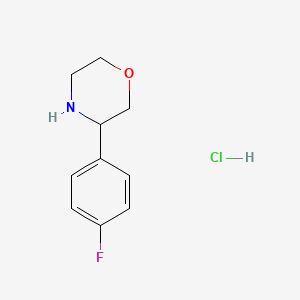

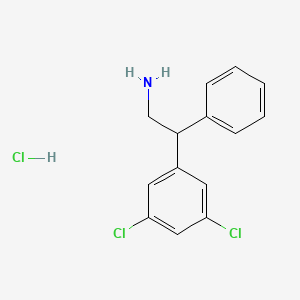

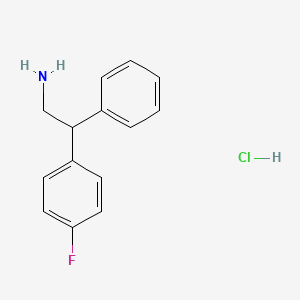

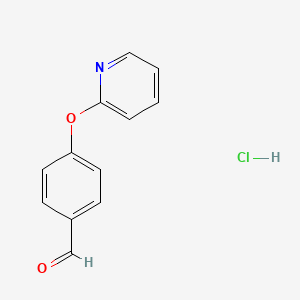

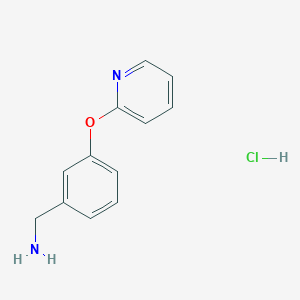

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)

![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)

![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)